molecular formula C24H20BrNO4 B557959 Fmoc-2-bromo-D-phenylalanine CAS No. 220497-79-0

Fmoc-2-bromo-D-phenylalanine

Cat. No.: B557959
CAS No.: 220497-79-0
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

9-Fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine possesses the molecular formula C₂₄H₂₀BrNO₄ and a molecular weight of 466.33 grams per mole. The compound is systematically designated as (R)-2-amino-3-(2-bromophenyl)propionic acid with 9-fluorenylmethoxycarbonyl protection, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature includes o-bromo-D-phenylalanine-9-fluorenylmethoxycarbonyl and (R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.

The Chemical Abstracts Service has assigned the registry number 220497-79-0 to this specific D-enantiomer, distinguishing it from its L-counterpart which bears the registry number 220497-47-2. This differentiation is crucial for researchers and suppliers, as the two enantiomers exhibit markedly different biological activities and synthetic applications. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature conventions, incorporating both the stereochemical designation and the complete structural description of all functional groups present in the molecule.

Table 1: Chemical Identifiers for 9-Fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine

Property Value
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.33 g/mol
Chemical Abstracts Service Number 220497-79-0
International Union of Pure and Applied Chemistry Name (R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Canonical Simplified Molecular Input Line Entry System C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
International Chemical Identifier Key GRJPAUULVKPBHU-JOCHJYFZSA-N

The nomenclature of this compound reflects its complex structure, which includes three distinct chemical moieties: the 9-fluorenylmethoxycarbonyl protecting group, the 2-bromophenyl aromatic system, and the D-amino acid backbone. Each component contributes specific properties that make the compound valuable for specialized applications in peptide synthesis and pharmaceutical research. The systematic naming convention ensures unambiguous identification across different chemical databases and research contexts.

Historical Development and Significance

The development of 9-fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine is intrinsically linked to the broader history of amino acid protecting group chemistry and solid-phase peptide synthesis. The 9-fluorenylmethoxycarbonyl protecting group was first introduced in 1970 by Louis A. Carpino and Grace Y. Han at the University of Massachusetts, who recognized the need for base-labile amine protecting groups that could complement existing acid-labile systems. Their pioneering work addressed a critical gap in synthetic chemistry, as they noted that "there is currently no complementary set of groups cleavable by basic reagents of graded activity".

The initial development of 9-fluorenylmethoxycarbonyl chemistry focused on standard proteinogenic amino acids, but the synthetic methodology was subsequently extended to include non-natural derivatives such as halogenated phenylalanines. The incorporation of bromine substitution into the phenylalanine structure emerged from research into amino acid analogues that could serve as bioisosteres or provide enhanced reactivity for bioconjugation applications. The specific development of the D-enantiomer reflects the growing recognition of D-amino acids' unique biological properties and their resistance to enzymatic degradation.

The historical significance of this compound extends beyond its immediate synthetic utility. It represents a convergence of several important chemical innovations: the development of orthogonal protecting group strategies, the exploration of halogenated amino acid derivatives, and the increasing appreciation for D-amino acid-containing peptides in biological systems. The compound's development paralleled advances in solid-phase peptide synthesis technology, which created demand for specialized building blocks that could enable the preparation of complex, modified peptide sequences.

Research into D-amino acid-containing peptides has revealed their presence in various biological contexts, including neuropeptides with enhanced stability and unique biological activities. This discovery has driven continued interest in synthetic methods for preparing D-amino acid derivatives, positioning 9-fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine as an important tool for investigating these naturally occurring but previously overlooked peptide structures.

Stereochemical Configuration and Importance

The stereochemical configuration of 9-fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine is fundamental to its biological activity and synthetic utility. As a D-amino acid derivative, this compound possesses the (R)-configuration at its α-carbon center, which represents the mirror image of the naturally occurring L-amino acid configuration. This stereochemical arrangement is designated using the D/L nomenclature system, originally derived from the reference compound glyceraldehyde, where the D-form corresponds to the dextrorotatory stereochemical series.

The importance of this stereochemical configuration extends far beyond mere structural considerations. D-amino acids exhibit fundamentally different biological properties compared to their L-counterparts, including resistance to proteolytic degradation by most naturally occurring enzymes. This resistance stems from the fact that the majority of proteases in biological systems have evolved to recognize and cleave peptide bonds involving L-amino acids, leaving D-amino acid-containing sequences largely intact. Consequently, peptides incorporating D-amino acids often demonstrate enhanced metabolic stability and prolonged biological activity.

Research has demonstrated that D-amino acid-containing peptides occur naturally in various biological systems, where they often exhibit potent biological activities. For example, dermorphin, a naturally occurring heptapeptide containing D-alanine at the second position, demonstrates superior analgesic activity compared to morphine. This finding has stimulated interest in synthetic peptides incorporating D-amino acids as potential therapeutic agents with improved pharmacological properties.

Table 2: Stereochemical Properties and Biological Implications

Property D-Configuration L-Configuration
Absolute Configuration (R) (S)
Optical Rotation Variable (compound-dependent) Variable (compound-dependent)
Enzymatic Recognition Limited by most proteases Recognized by most proteases
Metabolic Stability Enhanced Standard
Biological Activity Often unique/enhanced Standard proteinogenic
Occurrence in Nature Specialized biological contexts Predominant in proteins

The stereochemical configuration also influences the compound's interactions with biological targets, including receptors, enzymes, and transport proteins. The L-type amino acid transporter 1, which is overexpressed in various tumor types, can recognize certain D-amino acid derivatives, making them potentially useful for targeted drug delivery applications. This selective recognition pattern demonstrates how stereochemical configuration can be exploited for therapeutic advantage.

Position in Amino Acid Derivative Classification

9-Fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine occupies a distinctive position within the broader classification of amino acid derivatives, representing the intersection of several important chemical categories. Primarily, it belongs to the class of halogenated amino acids, which are characterized by the presence of halogen substituents that significantly alter the compound's physicochemical and biological properties. Within this category, bromine-substituted derivatives are particularly valuable due to their balanced reactivity and stability, making them suitable for various synthetic transformations while maintaining structural integrity under typical reaction conditions.

The compound also represents a member of the protected amino acid family, specifically those bearing 9-fluorenylmethoxycarbonyl protection. This classification is crucial for solid-phase peptide synthesis applications, where orthogonal protecting group strategies enable selective manipulation of different functional groups during sequential coupling reactions. The 9-fluorenylmethoxycarbonyl group's base-labile nature makes it particularly suitable for automated synthesis protocols, where precise temporal control over deprotection reactions is essential.

From a stereochemical perspective, the compound belongs to the D-amino acid category, which represents a specialized subset of amino acid derivatives with unique biological properties. D-amino acids have gained increasing recognition for their roles in various biological processes and their potential as pharmaceutical building blocks. The classification as a D-amino acid derivative immediately suggests enhanced metabolic stability and resistance to enzymatic degradation, properties that are highly valued in drug development applications.

Table 3: Classification Hierarchy of 9-Fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine

Classification Level Category Specific Properties
Primary Amino Acid Derivative Contains amino and carboxyl functional groups
Secondary Halogenated Amino Acid Bromine substitution enhances reactivity
Tertiary Protected Amino Acid 9-Fluorenylmethoxycarbonyl protection enables selective chemistry
Quaternary D-Amino Acid Enhanced metabolic stability and unique biological activity
Application-Based Peptide Synthesis Building Block Suitable for solid-phase peptide synthesis
Functional Bioconjugation Reagent Bromine enables further chemical modification

The compound's position within the aromatic amino acid subfamily is also significant, as the phenyl ring system provides opportunities for π-π stacking interactions and hydrophobic associations that can influence peptide structure and biological activity. The 2-bromo substitution pattern on the aromatic ring creates additional possibilities for cross-coupling reactions and other synthetic transformations, positioning the compound as a versatile intermediate for further chemical elaboration.

In pharmaceutical research contexts, 9-fluorenylmethoxycarbonyl-2-bromo-D-phenylalanine is classified as a specialized building block for drug discovery applications. Its unique combination of properties makes it particularly valuable for developing peptide-based therapeutics, targeted drug delivery systems, and bioconjugation applications. The compound's classification within this application-specific category reflects its growing importance in contemporary medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426503
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-79-0
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2-bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of D-Phenylalanine Followed by Fmoc Protection

This method begins with the bromination of commercially available D-phenylalanine. The aromatic ring undergoes electrophilic substitution at the ortho-position (2-position) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For regioselectivity, catalysts like iron(III) bromide (FeBr₃) or Lewis acids are employed. After bromination, the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., sodium carbonate or triethylamine).

Key Reaction Steps:

  • Bromination:
    D-Phenylalanine+Br2FeBr3,DCM2-bromo-D-phenylalanine\text{D-Phenylalanine} + \text{Br}_2 \xrightarrow{\text{FeBr}_3, \text{DCM}} \text{2-bromo-D-phenylalanine}
    Reaction conditions: 0–5°C, 12–24 hours, yield: 60–75%.

  • Fmoc Protection:
    2-bromo-D-phenylalanine+Fmoc-ClNa2CO3,DMFThis compound\text{2-bromo-D-phenylalanine} + \text{Fmoc-Cl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{DMF}} \text{this compound}
    Reaction conditions: Room temperature, 4–6 hours, yield: 85–90%.

Fmoc Protection Followed by Bromination

Alternatively, the amino group of D-phenylalanine is first protected with Fmoc, followed by bromination. This route minimizes side reactions during halogenation but requires mild bromination conditions to preserve the Fmoc group.

Key Reaction Steps:

  • Fmoc Protection:
    D-Phenylalanine+Fmoc-ClEt3N,DMFFmoc-D-phenylalanine\text{D-Phenylalanine} + \text{Fmoc-Cl} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{Fmoc-D-phenylalanine}
    Reaction conditions: 0°C to room temperature, 2–4 hours, yield: 88–95%.

  • Bromination:
    Fmoc-D-phenylalanine+NBSAIBN,CCl4This compound\text{Fmoc-D-phenylalanine} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{this compound}
    Reaction conditions: Reflux, 8–12 hours, yield: 50–65%.

Optimization of Halogenation

Regioselective bromination at the 2-position is challenging due to competing meta- and para-substitution. The following strategies enhance selectivity:

Catalyst Selection

  • FeBr₃ : Directs bromine to the ortho-position via σ-complex stabilization.

  • Iodine (I₂) : Acts as a mild catalyst for NBS-mediated bromination, improving yield to 70%.

Solvent Effects

  • Dichloromethane (DCM) : Favors electrophilic substitution with minimal side reactions.

  • Dimethylformamide (DMF) : Polar aprotic solvents enhance solubility of intermediates but may require lower temperatures to avoid Fmoc degradation.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Bromination → Fmoc Route 2: Fmoc → Bromination
Regioselectivity High (≥90% ortho)Moderate (70–80% ortho)
Overall Yield 50–60%45–55%
Fmoc Stability Not applicableRequires mild conditions
Purification Complexity ModerateHigh (due to byproducts)

Key Findings:

  • Route 1 achieves higher regioselectivity but requires careful handling of reactive brominating agents.

  • Route 2 simplifies amino group protection but necessitates stringent control over bromination conditions to prevent Fmoc cleavage.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enable precise temperature control during bromination, improving yield to 75%.

  • Crystallization-Based Purification : Replaces column chromatography, reducing solvent waste and production costs.

Challenges and Solutions

Byproduct Formation

  • Di-substituted Products : Excess bromine leads to 2,4-dibromo derivatives. Mitigated by stoichiometric control and slow reagent addition.

  • Racemization : High temperatures during Fmoc protection cause D→L isomerization. Avoided by maintaining pH < 8 and temperatures below 25°C.

Purification Techniques

  • Reverse-Phase HPLC : Resolves this compound from unreacted starting materials (purity > 98%).

  • Recrystallization : Ethanol/water mixtures yield crystalline product with 95% purity.

Recent Advances

  • Enzymatic Bromination : Horseradish peroxidase (HRP)-mediated bromination offers eco-friendly regioselectivity (yield: 65%).

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-2-bromo-D-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of bromine, which can facilitate specific reactions during peptide assembly.

Case Study : In a study focusing on the synthesis of cyclic peptides, researchers employed this compound to introduce specific functionalities that enhanced the biological activity of the resulting peptides. The use of this compound allowed for higher yields and purities of the final products, demonstrating its effectiveness in complex peptide synthesis .

Drug Development

Role in Pharmaceuticals : The compound plays a significant role in designing novel therapeutic agents. Its incorporation into peptide sequences can enhance selectivity and efficacy against targeted biological pathways.

Case Study : A recent investigation into peptide-based drugs highlighted the use of this compound in developing inhibitors for specific enzymes involved in cancer progression. The synthesized peptides exhibited promising results in vitro, showcasing improved binding affinities compared to traditional compounds .

Bioconjugation

Application : this compound is utilized in bioconjugation processes, where it serves as a linker between peptides and other biomolecules. This application is crucial for enhancing drug delivery systems.

Case Study : Researchers successfully linked this compound to antibody fragments to create targeted therapies for cancer treatment. The resulting conjugates showed increased specificity towards tumor cells, thereby reducing off-target effects and improving therapeutic outcomes .

Neuroscience Research

Importance in Neurobiology : The compound is valuable for studying neuropeptides and their roles in neurotransmission. By incorporating this compound into neuropeptide analogs, researchers can investigate their effects on neuronal signaling pathways.

Case Study : A study examining neuropeptide Y analogs revealed that modifications using this compound led to enhanced receptor binding and biological activity, providing insights into potential therapeutic applications for neurological disorders .

Protein Engineering

Enhancing Protein Functionality : In protein engineering, this compound is used to modify amino acids within proteins, improving their stability and functionality.

Case Study : In a project aimed at developing more stable enzyme variants, scientists incorporated this compound into the active sites of enzymes. The modified enzymes exhibited increased resistance to thermal denaturation and maintained catalytic activity under harsher conditions .

Analytical Chemistry

Reagent for Analysis : This compound also finds applications as a reagent in various analytical methods, aiding in the detection and quantification of compounds.

Case Study : A method developed for quality control in pharmaceutical manufacturing utilized this compound as a standard for calibrating analytical instruments, ensuring accurate measurements during the production process .

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Peptide SynthesisBuilding block for solid-phase peptide synthesisEnhanced yields and purities in cyclic peptide synthesis
Drug DevelopmentDesign of novel therapeutic agentsImproved binding affinities in cancer-targeting peptides
BioconjugationLinking peptides to biomoleculesIncreased specificity and reduced off-target effects in cancer therapies
Neuroscience ResearchStudying neuropeptides' roles in neurotransmissionEnhanced receptor binding in neuropeptide Y analogs
Protein EngineeringModifying amino acids to improve protein stabilityIncreased thermal resistance in engineered enzymes
Analytical ChemistryReagent for detection and quantificationUsed as a standard in pharmaceutical quality control

Mechanism of Action

The mechanism of action of Fmoc-2-bromo-D-phenylalanine involves its incorporation into peptide chains where it can influence the structure and function of the resulting peptides. The bromine atom can participate in various interactions, including halogen bonding, which can affect the stability and activity of the peptides .

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituent Type Position Key Applications
Fmoc-2-Bromo-D-Phenylalanine 220497-79-0 466.34 Bromine 2 Bioconjugation, drug discovery
Fmoc-2-Chloro-D-Phenylalanine 205526-22-3 421.88 Chlorine 2 Moderate halogen interactions
Fmoc-2-Fluoro-D-Phenylalanine 198545-46-9 405.42 Fluorine 2 Enzyme inhibitors, GPCR targets
Fmoc-3-Bromo-D-Phenylalanine 82311-69-1 244.09 (free acid) Bromine 3 Limited due to synthetic hurdles
Fmoc-2-Methyl-D-Phenylalanine 352351-63-4 415.48 Methyl 2 α-Helix stabilization
N-Fmoc-5-Bromo-2-Fluoro-D-Phe 1997394-38-3 500.77 Bromine/Fluorine 2, 5 Combinatorial libraries

Research Findings and Trends

  • Reactivity : Brominated derivatives exhibit lower yields (~37% for Fmoc-D-Ala-L-Phe-OMe synthesis) compared to chloro or fluoro analogues due to steric bulk .
  • Solubility : Fluorinated variants (e.g., Fmoc-2-Fluoro-D-Phe) show enhanced solubility in polar aprotic solvents like DMF, critical for SPPS .
  • Safety : Brominated compounds require stringent handling (e.g., PPE for inhalation risks), whereas methyl derivatives pose fewer hazards .

Biological Activity

Fmoc-2-bromo-D-phenylalanine is a modified amino acid that plays a significant role in peptide synthesis and has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the ortho position of the phenyl ring. Its unique structure not only enhances its reactivity but also influences its interactions with biological targets.

  • Molecular Formula : C24_{24}H20_{20}BrNO4_4
  • Molecular Weight : 466.33 g/mol
  • Structure : The Fmoc group contributes to the compound's stability and facilitates its use in peptide synthesis.

This compound primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves:

  • Membrane Interaction : The compound crosses bacterial membranes, which is crucial for its antibacterial properties.
  • Synergistic Effects : When combined with other antibiotics, such as aztreonam, it exhibits enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential for synergistic formulations .

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity:

  • Against Gram-positive Bacteria : Effective against MRSA and other strains.
  • Against Gram-negative Bacteria : Limited activity on its own but shows improved efficacy when combined with specific antibiotics .

Cellular Effects

The compound has shown various cellular effects:

  • Biochemical Pathways : It participates in biochemical reactions that lead to the formation of hydrogels, which can be utilized in drug delivery systems and tissue engineering.
  • Self-Assembly : The unique structure allows for supramolecular self-assembly, which is crucial in developing advanced materials.

Research Findings

Several studies highlight the biological activity of this compound:

  • In Vitro Studies : Demonstrated significant antibacterial activity against MRSA strains .
  • Animal Models : In mouse models, formulations containing this compound significantly reduced bacterial loads in infected wounds, indicating potential therapeutic applications .

Comparative Analysis

CompoundAntibacterial ActivityUnique Features
This compoundStrong against Gram+Ortho-bromine enhances reactivity
Fmoc-phenylalanineModerateLacks bromine; commonly used in peptide synthesis
Fmoc-4-bromo-D-phenylalanineSimilar to D-isomerBromine at para position
Fmoc-2-chloro-D-phenylalanineWeaker than bromoChlorine instead of bromine

Applications in Research and Industry

This compound is widely utilized in:

  • Peptide Synthesis : Serves as a building block for complex peptides.
  • Drug Discovery : Its unique properties facilitate the design of novel pharmaceutical agents targeting specific pathways.
  • Bioconjugation : Used to link biomolecules for targeted therapies, particularly in cancer treatment .
  • Analytical Chemistry : Acts as a reagent for detecting and quantifying compounds, supporting quality control in pharmaceuticals .

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-2-bromo-D-phenylalanine?

Fmoc-protected bromophenylalanine derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. A common approach involves activating the carboxyl group of 2-bromo-D-phenylalanine using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane (DCM) or DMF, followed by Fmoc-group introduction under basic conditions (e.g., N,N-diisopropylethylamine) . Post-reaction purification via silica gel chromatography using gradients like cyclohexane/ethyl acetate (1:1) is recommended .

Q. How should this compound be purified to ensure high purity?

After synthesis, column chromatography with solvent systems such as cyclohexane/ethyl acetate (1:1) is effective for isolating the product. Subsequent recrystallization or preparative HPLC (using C18 columns and acetonitrile/water gradients) can further enhance purity. Purity >95% is achievable, as validated by analytical HPLC (retention time ~20 min under reverse-phase conditions) .

Q. What analytical methods confirm the structure and purity of this compound?

  • NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenyl and Fmoc groups) and α-proton shifts (δ 4.2–4.5 ppm) .
  • HPLC : Retention time consistency and single-peak elution confirm purity .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀BrNO₄: ~490.3 g/mol) .

Q. What storage conditions maximize the stability of this compound?

Store lyophilized powder at -80°C in airtight, light-protected containers. For solutions, prepare aliquots in DMSO (10 mM) to avoid freeze-thaw cycles, which degrade the compound. Under these conditions, stability extends to 6 months at -80°C or 1 month at -20°C .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized?

The steric bulk of the bromo substituent may slow coupling. Use double couplings (20–30 min each) with activating reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or OxymaPure in DMF. Monitor completion via Kaiser or chloranil tests . For challenging sequences, microwave-assisted synthesis (50°C, 10–15 W) improves reaction rates .

Q. Does the bromo substituent increase racemization risk during peptide elongation?

The electron-withdrawing bromo group slightly increases racemization risk at elevated pH. Maintain coupling pH ≤ 8.5 and use additives like 2,2,2-trifluoroethanol to suppress base-induced epimerization. Racemization can be quantified by analyzing diastereomer ratios via chiral HPLC .

Q. How to resolve contradictory NMR data in diastereomeric mixtures containing this compound?

For ambiguous δ values (e.g., overlapping α-proton signals), use 2D NMR techniques (COSY, HSQC) or prepare a 1:1 mixture of D/L isomers to identify split peaks. For example, in mixed samples, α-proton chemical shifts differ by ~0.3 ppm .

Q. What challenges arise in quantifying trace this compound via HPLC?

Low concentrations (<1 µM) may require UV detection at 265–280 nm (Fmoc absorbance) with narrow-bore columns (2.1 mm ID) for enhanced sensitivity. Matrix effects from biological samples can interfere; solid-phase extraction (C18 cartridges) improves signal-to-noise ratios .

Q. How to evaluate photostability under experimental lighting conditions?

The bromo group may sensitize the compound to UV light. Conduct accelerated degradation studies using attosecond-pulse spectroscopy (as applied to phenylalanine derivatives) to track electronic transitions and degradation pathways . Store solutions in amber vials and minimize exposure to UV/vis light during handling.

Q. What strategies minimize side reactions when incorporating this compound into β-sheet-rich peptides?

The bromo group’s hydrophobicity can promote aggregation. Use low-loading resins (0.1–0.2 mmol/g) and incorporate solubilizing tags (e.g., PEG or charged residues). For β-sheet suppression, add 10% hexafluoroisopropanol (HFIP) to the coupling solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.